molecular formula C16H21NO2 B13250270 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one

1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13250270
M. Wt: 259.34 g/mol
InChI Key: TVUOPVPMDOFYOE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one is a piperidin-2-one derivative featuring a 3,4-dimethylphenyl substituent at position 1 and a propanoyl group at position 3. The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, while the propanoyl moiety may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-4-15(18)14-6-5-9-17(16(14)19)13-8-7-11(2)12(3)10-13/h7-8,10,14H,4-6,9H2,1-3H3

InChI Key

TVUOPVPMDOFYOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key differences between 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Activity
1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one C₁₆H₁₉NO₂* 265.33* Piperidin-2-one 3,4-Dimethylphenyl (C1), Propanoyl (C3) Hypothetical: CNS modulation
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl 353.93 Cyclopentane carboxylate ester 3,4-Dimethylphenyl, Diethylaminoethyl ester Muscle relaxant (inferred)
3,4-DMMC (3,4-Dimethylmethcathinone) C₁₂H₁₇NO 191.27 Methcathinone (β-keto amphetamine) 3,4-Dimethylphenyl, Methylamino Stimulant (e.g., dopamine reuptake inhibition)

Detailed Comparative Analysis

Core Structure and Electronic Effects
  • Piperidin-2-one vs. In contrast, Metcaraphen’s cyclopentane carboxylate ester is more flexible and prone to hydrolysis, which may limit its metabolic stability .
  • Piperidin-2-one vs. Methcathinone (3,4-DMMC): The β-keto group in 3,4-DMMC facilitates interactions with monoamine transporters (e.g., dopamine), whereas the piperidin-2-one’s lactam ring lacks this direct β-keto functionality, suggesting divergent pharmacological targets .
Substituent Effects
  • 3,4-Dimethylphenyl Group:
    All three compounds share this substituent, which enhances lipophilicity and may improve blood-brain barrier penetration. However, steric hindrance from the dimethyl groups could reduce binding affinity in crowded active sites.
  • Propanoyl vs. In contrast, 3,4-DMMC’s methylamino group enables ionic interactions, while Metcaraphen’s ester group contributes to hydrolytic liability .
Pharmacological Implications
  • Target Compound: Hypothesized to interact with GABAergic or serotonergic systems due to structural similarity to piperidine-based neuromodulators.
  • Metcaraphen: Likely acts as a muscle relaxant via ester-mediated modulation of acetylcholine receptors or calcium channels .
  • 3,4-DMMC: Confirmed stimulant effects via dopamine/norepinephrine reuptake inhibition, driven by the β-keto-amine motif .

Biological Activity

1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis of the Compound

The synthesis of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of piperidine derivatives with appropriate acylating agents. The following general reaction scheme illustrates the synthesis process:

Piperidine+Acyl chloride1 3 4 Dimethylphenyl 3 propanoylpiperidin 2 one\text{Piperidine}+\text{Acyl chloride}\rightarrow \text{1 3 4 Dimethylphenyl 3 propanoylpiperidin 2 one}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one against various bacterial strains. The compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Micrococcus luteus0.83
Candida albicans0.83

These results indicate a potent antimicrobial profile, comparable to established antibiotics such as ciprofloxacin .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various human cell lines, including HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The compound exhibited varying levels of toxicity:

Cell Line IC50 (µM)
HaCat15
BALB/c 3T325

The HaCat cell line showed higher sensitivity to the compound compared to BALB/c 3T3 cells, suggesting a selective cytotoxic effect that could be explored for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one with key bacterial targets such as DNA gyrase and MurD. The binding energies calculated suggest strong interactions:

  • DNA Gyrase: Formation of three hydrogen bonds with critical amino acids (SER1084, ASP437, GLY459).
  • MurD: Indicated potential for competitive inhibition with established inhibitors.

These interactions are crucial for its antibacterial activity and suggest a mechanism involving disruption of bacterial DNA replication processes .

Case Studies and Research Findings

  • Antibacterial Efficacy: A study demonstrated that 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one exhibited significant antibacterial activity against clinical strains of Escherichia coli and Pseudomonas aeruginosa, with MIC values comparable to traditional antibiotics .
  • Cytotoxicity Assessment: Another research effort focused on evaluating the cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .

Q & A

Basic: How can the synthesis of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one be optimized to improve yield and purity?

Methodological Answer:
Optimize solvent choice (e.g., polar aprotic solvents like DMF or THF), reaction time, and temperature. For example, reflux conditions (70–90°C) with a catalytic acid/base can enhance cyclization efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Monitor reaction progress using TLC or HPLC (C18 column, methanol/buffer mobile phase) .

Advanced: What analytical techniques are most effective for resolving stereochemical ambiguities in the piperidin-2-one core?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NOESY NMR to assess spatial proximity of substituents. For dynamic stereochemistry, variable-temperature NMR or circular dichroism (CD) can detect conformational changes. Cross-validate with computational modeling (DFT calculations) using crystallographic data as a starting point .

Basic: What purification strategies are recommended for isolating 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one from complex reaction mixtures?

Methodological Answer:
Use flash chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) to separate polar byproducts. For higher purity, employ preparative HPLC with a methanol/sodium acetate buffer (pH 4.6, 65:35 ratio) to resolve structurally similar impurities . Recrystallization from ethanol/water mixtures can further enhance crystallinity.

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?

Methodological Answer:
Re-evaluate sample purity via HPLC-MS to detect co-eluting impurities. For NMR discrepancies, perform deuterium exchange experiments to identify labile protons or use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. If mass spec data conflicts, repeat analysis in high-resolution mode (HRMS) or use isotopic labeling to trace fragmentation pathways .

Advanced: What experimental protocols are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis: Incubate at 37°C in 0.1M HCl/NaOH for 24–48 hours.
  • Thermal stress: Heat solid samples at 80°C for 72 hours.
    Analyze degradation products using UPLC-PDA-MS and compare with stability-indicating assays (e.g., USP guidelines) .

Basic: How can researchers validate the reproducibility of synthetic batches across different laboratories?

Methodological Answer:
Standardize protocols using ICH Q2(R1) guidelines:

  • Define critical parameters (solvent volume, stirring rate, drying time).
  • Share reference standards for cross-lab calibration.
  • Perform interlaboratory comparisons using statistical tools (e.g., ANOVA) to assess batch variability .

Advanced: What strategies mitigate regioselectivity challenges during the acylation of the piperidin-2-one scaffold?

Methodological Answer:
Employ directing groups (e.g., Boc-protected amines) to steer acylation to the 3-position. Use Lewis acids (e.g., AlCl₃) to activate carbonyl electrophiles. For kinetic control, optimize reaction time and stoichiometry; monitor via in-situ IR spectroscopy to track intermediate formation .

Basic: What safety protocols are essential when handling 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one in the lab?

Methodological Answer:
Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact; store in sealed containers at 2–8°C. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Reference SDS guidelines for emergency response (e.g., eye irrigation with saline) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, LogP)?

Methodological Answer:
Use QSAR models (e.g., SwissADME) with SMILES/InChI inputs to estimate LogP, solubility, and bioavailability. Validate predictions against experimental data (e.g., shake-flask method for LogP). Molecular dynamics (MD) simulations can assess membrane permeability .

Advanced: What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

Methodological Answer:
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .

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